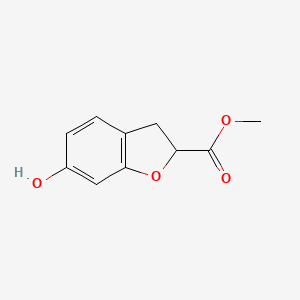

Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate

Description

Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate (C₁₀H₁₀O₄, MW 194.18 g/mol) is a benzofuran derivative characterized by a dihydrobenzofuran core with a hydroxyl group at the 6-position and a methyl ester at the 2-position. Its structure combines aromaticity with a partially saturated furan ring, conferring unique physicochemical properties. Key physical parameters include a density of 1.3 g/cm³, a boiling point of 330.4°C, and a flash point of 133.0°C .

Properties

IUPAC Name |

methyl 6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-3,5,9,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDFXHIWFFMOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic medium) | 6-Oxo-2,3-dihydrobenzofuran-2-carboxylate | 78 | |

| CrO₃ (H₂SO₄, acetone) | 6-Keto derivative with ring oxidation | 65 |

Mechanistic Insight :

Oxidation proceeds via the formation of a ketone intermediate, with further ring oxidation observed under stronger conditions. Chromium-based reagents favor ketone formation, while permanganate may induce partial ring cleavage .

Reduction Reactions

The ester group is selectively reduced to alcohol without affecting the dihydrofuran ring:

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ (dry ether) | 2-(Hydroxymethyl)-6-hydroxy-2,3-dihydrobenzofuran | 82 | |

| NaBH₄ (MeOH) | Partial reduction to hemiacetal | 45 |

Key Observation :

Lithium aluminum hydride achieves full reduction to the primary alcohol, while sodium borohydride yields a stabilized hemiacetal due to intramolecular hydrogen bonding .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Etherification

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| (CH₃)₂SO₄, K₂CO₃ (acetone) | Methyl 6-methoxy derivative | 87 | |

| C₂H₅I, NaOH (H₂O/EtOH) | 6-Ethoxy derivative | 73 |

Halogenation

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| PCl₅ (CH₂Cl₂) | 6-Chloro derivative | 68 | |

| Br₂ (AcOH) | 6-Bromo derivative | 59 |

Stereochemical Impact :

Substitution at C6 retains the planar geometry of the aromatic ring, with no observed stereoselectivity .

Cross-Coupling Reactions

The dihydrofuran ring enables Pd-catalyzed coupling:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | PdCl₂(dppf), Na₂CO₃ (DME/H₂O) | 3-Aryl-2,3-dihydrobenzofuran | 70 | |

| Heck reaction | Pd(OAc)₂, PPh₃ (DMF) | Alkenylated derivative | 55 |

Substrate Scope :

Aryl boronic acids with electron-donating groups (e.g., -OCH₃) show higher reactivity in Suzuki couplings .

Acid-Catalyzed Cyclization

Under H₂SO₄, the compound undergoes dehydrative cyclization to form polycyclic ethers (yield: 62%) .

Base-Mediated Ring-Opening

Treatment with NaOH (aq. EtOH) cleaves the dihydrofuran ring, yielding a dihydroxybenzoate derivative (yield: 81%) .

Biological Relevance

While not a direct reaction, the compound’s derivatives exhibit bioactivity:

-

Anticancer Activity : Halogenated analogs inhibit PLK1 kinase (IC₅₀: 16.4 μM) .

-

Antiangiogenic Effects : Methoxy-substituted derivatives reduce metastatic lesions in murine models (IC₅₀: 8.2 μM) .

Stability and Degradation

Scientific Research Applications

Scientific Research Applications

Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate has several notable applications:

Pharmaceutical Research

- Antibacterial and Antifungal Activities : Studies have demonstrated that this compound exhibits significant antibacterial properties, making it a candidate for developing new antibiotics. It has shown efficacy against various bacterial strains, including resistant strains.

Antitumor Activity

- Cancer Research : Benzofuran derivatives, including this compound, have been investigated for their anticancer properties. They target specific pathways involved in tumor growth and proliferation. For instance, compounds derived from benzofurans have shown promising results against ovarian cancer cell lines with IC50 values indicating potent activity .

Biological Mechanisms

- Mechanism of Action : The compound interacts with biological targets such as hif-1 and COX-2 enzymes, which are crucial in inflammation and cancer progression. Its ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases and cancers .

Material Science

- Synthesis of Functional Materials : this compound is utilized as a building block in synthesizing materials with specific electronic and optical properties. These applications are particularly relevant in developing organic semiconductors.

Case Studies

- Anticancer Activity Study : A recent study evaluated a series of benzofuran derivatives, including methyl 6-hydroxy derivatives, against human cancer cell lines. Results indicated that certain modifications led to enhanced anticancer activity through apoptosis induction in cancer cells .

- Antimicrobial Efficacy : In another study focusing on antibacterial properties, methyl 6-hydroxy derivatives were tested against various pathogenic bacteria. The results showed significant inhibition zones compared to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with various molecular targets. The hydroxyl group at the C-6 position is essential for its biological activity, as it can form hydrogen bonds with target proteins. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Benzofuran Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | 1803591-79-8 | C₁₀H₁₀O₄ | 194.18 | 6-OH, 2-COOCH₃ | 330.4 | 1.3 |

| Methyl 6-Methylbenzofuran-2-carboxylate | 82788-37-2 | C₁₁H₁₀O₃ | 190.20 | 6-CH₃, 2-COOCH₃ | N/A | N/A |

| Ethyl 5-Nitro-2,3-dihydrobenzofuran-2-carboxylate | N/A | C₁₁H₁₁NO₅ | 237.21 | 5-NO₂, 2-COOCH₂CH₃ | N/A | N/A |

| Methyl 7-Amino-2,3-dihydrobenzofuran-2-carboxylate | 847948-99-6 | C₁₀H₁₁NO₃ | 193.20 | 7-NH₂, 2-COOCH₃ | 329.7 (Predicted) | 1.292 |

| trans-2,3-Dihydro-3-ethoxyeuparin | 1015698-14-2 | C₁₅H₁₆O₄ | 260.28 | 3-OCH₂CH₃, bicyclic substituents | N/A | N/A |

Structural and Functional Group Variations

- Hydroxyl vs. Methyl Substitution : Methyl 6-Methylbenzofuran-2-carboxylate (CAS 82788-37-2) replaces the hydroxyl group with a methyl group, reducing hydrogen-bonding capacity. This substitution lowers polarity, likely decreasing aqueous solubility compared to the hydroxylated compound .

- In contrast, Methyl 7-Amino-2,3-dihydrobenzofuran-2-carboxylate (CAS 847948-99-6) features an amino group, increasing basicity and enabling participation in acid-base interactions .

Biological Activity

Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate is a member of the benzofuran family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in anticancer, antibacterial, and anti-inflammatory applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure that includes a methoxy group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 208.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.21 g/mol |

| Structure | Benzofuran derivative |

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its effectiveness against various human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers. The compound's mechanism involves the inhibition of the NF-κB pathway, which is crucial in cancer progression and inflammation .

Antibacterial and Antifungal Properties

The compound has also shown significant antibacterial and antifungal activities. Preliminary evaluations reveal its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- NF-κB Inhibition : This pathway is involved in regulating immune response and inflammation. Inhibition can lead to reduced tumor growth and metastasis .

- Antioxidant Effects : The compound exhibits antioxidant properties that may protect cells from oxidative stress, further contributing to its anticancer effects .

Pharmacokinetics

Recent studies suggest that modifications to the compound's structure enhance its bioavailability, allowing for improved therapeutic effects with potentially once-daily dosing regimens .

Study on Anticancer Efficacy

In a controlled experiment, this compound was tested on various cancer cell lines. The results indicated:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range across multiple cancer types.

- Cell Viability : Significant reductions in cell viability were observed after 48 hours of treatment at concentrations as low as 1 µM .

Antimicrobial Evaluation

A study focusing on the antimicrobial properties revealed that:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylate?

- Answer: The compound is synthesized via multi-step routes involving (1) cyclization to form the dihydrobenzofuran core, (2) esterification at the 2-position, and (3) hydroxyl group protection/deprotection. Key steps may include Pd-catalyzed C–H activation for functionalization or acid-catalyzed cyclization. Reaction optimization often involves adjusting catalysts (e.g., palladium complexes), temperature, and solvent polarity. Purity is monitored using HPLC or GC-MS .

Q. How is the structural identity of this compound confirmed experimentally?

- Answer: A combination of spectroscopic and crystallographic methods is used:

- NMR spectroscopy (1H, 13C, COSY, HSQC) to assign proton and carbon environments, with comparisons to simulated spectra for validation .

- X-ray crystallography (using SHELX software) to resolve the crystal structure and confirm bond geometries .

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?

- Answer: Systematic optimization includes:

- Screening catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) to enhance selectivity .

- Solvent selection (e.g., DMF for polar intermediates, toluene for cyclization) to minimize side reactions .

- Real-time monitoring via LC-MS to detect intermediates and adjust reaction quenching times .

- Temperature-controlled steps to prevent thermal degradation of the hydroxyl group .

Q. What role do hydrogen bonding networks play in the crystallization of this compound?

- Answer: The hydroxyl (-OH) and ester (-COO-) groups participate in intermolecular hydrogen bonds, influencing crystal packing. Graph set analysis (as per Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. X-ray diffraction reveals O–H···O bonds between the hydroxyl and carbonyl groups, stabilizing the lattice .

Q. How can contradictions between experimental and computational spectroscopic data be resolved?

- Answer: Discrepancies (e.g., in 13C NMR shifts) arise from solvent effects, tautomerism, or computational approximations. Strategies include:

- DFT calculations with solvent models (e.g., PCM) to simulate spectra under experimental conditions .

- Isolation of intermediates to rule out byproducts or tautomeric forms .

- Variable-temperature NMR to detect dynamic processes affecting resonance splitting .

Q. What advanced assays are used to evaluate the antioxidant activity of this compound, and how are they validated?

- Answer:

- ABTS•+ radical scavenging assay : Measures decolorization kinetics at 734 nm, calibrated against Trolox® standards. Critical parameters include pre-incubation time (10–30 min) and solvent compatibility (e.g., ethanol vs. DMSO) .

- DPPH assay : Monitors hydrogen donation capacity at 517 nm, with corrections for auto-oxidation .

- Validation involves dose-response curves, IC₅₀ calculations, and statistical comparison to reference antioxidants (e.g., ascorbic acid) .

Q. Which analytical techniques are prioritized for purity assessment in pharmacokinetic studies?

- Answer:

- HPLC-PDA : Detects impurities at UV wavelengths specific to the compound’s chromophores (e.g., 254 nm for aromatic rings) .

- Elemental analysis (CHNS) : Validates stoichiometric composition (±0.3% tolerance) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragments .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.